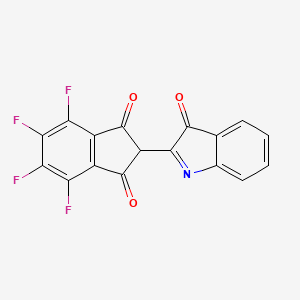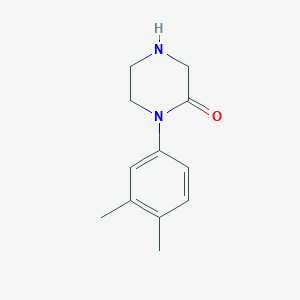![molecular formula C17H23NO4 B15171608 diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate CAS No. 921600-24-0](/img/structure/B15171608.png)
diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate is a synthetic organic compound. Azetidines are known for their biological activity and versatility in medicinal chemistry. The compound features a unique azetidine ring, and its ester groups can engage in various chemical reactions, making it valuable for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate typically starts with the azetidine ring formation. One common route involves a cyclization reaction of a suitable 1,2-diamine precursor with a diester derivative. Reaction conditions vary depending on the specific starting materials, but often include the use of strong bases or acids to facilitate ring closure.
Industrial Production Methods: Industrially, the production of this compound can involve scalable procedures that focus on maximizing yield and purity. This often means optimizing the reaction conditions, such as temperature control, solvent selection, and reaction time. Continuous-flow reactors are sometimes used for their efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations, particularly at the phenylethyl group.
Reduction: Reductive reactions can target the azetidine ring or ester groups.
Substitution: Nucleophilic substitution reactions can modify the ester groups or the azetidine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
Reduction: Lithium aluminum hydride (LiAlH₄) for ester reduction, or catalytic hydrogenation (H₂, Pd/C).
Substitution: Alkyl halides for alkylation, or acyl chlorides for acylation under basic or acidic conditions.
Major Products Formed: The major products depend on the specific reactions but can include hydrolyzed carboxylic acids from ester cleavage, alcohols from ester reduction, and various substituted azetidines.
Applications De Recherche Scientifique
Chemistry:
Used as a building block for more complex molecules.
Acts as a precursor for the synthesis of heterocyclic compounds.
Biology and Medicine:
Investigated for potential pharmaceutical applications due to its azetidine ring.
Studied in drug discovery for its potential bioactivity against various biological targets.
Industry:
Used in the synthesis of polymers and advanced materials.
Employed in fine chemical synthesis and agrochemical research.
Mécanisme D'action
Mechanism: The compound exerts its effects through its interactions with molecular targets, often through covalent bonding or non-covalent interactions such as hydrogen bonding or van der Waals forces.
Molecular Targets and Pathways:
Targets enzymes or receptors in biological systems.
Modulates biochemical pathways by either inhibiting or activating specific enzymes.
Comparaison Avec Des Composés Similaires
Diethyl azetidine-2,2-dicarboxylate: Similar structure but without the phenylethyl group.
1-Phenylethyl azetidine: Lacks the ester groups present in diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate.
Uniqueness: this compound stands out due to its specific functional groups that provide unique chemical reactivity and potential bioactivity compared to its analogs. These structural features make it a valuable compound for a range of applications in synthetic chemistry and medicinal research.
Propriétés
Numéro CAS |
921600-24-0 |
|---|---|
Formule moléculaire |
C17H23NO4 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate |
InChI |
InChI=1S/C17H23NO4/c1-4-21-15(19)17(16(20)22-5-2)11-12-18(17)13(3)14-9-7-6-8-10-14/h6-10,13H,4-5,11-12H2,1-3H3/t13-/m0/s1 |
Clé InChI |
IHPPWJXXAWRTGC-ZDUSSCGKSA-N |
SMILES isomérique |
CCOC(=O)C1(CCN1[C@@H](C)C2=CC=CC=C2)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1(CCN1C(C)C2=CC=CC=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Hexyl-3-[2-(prop-1-EN-2-YL)phenyl]cyclobutan-1-one](/img/structure/B15171541.png)



![5-[(3,5-Difluorophenyl)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol](/img/structure/B15171571.png)

![5-(3-chlorophenyl)-3-(2-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171581.png)

![8-[[(1,1-Dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride](/img/structure/B15171595.png)

